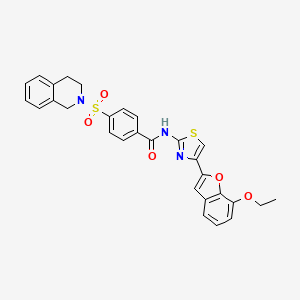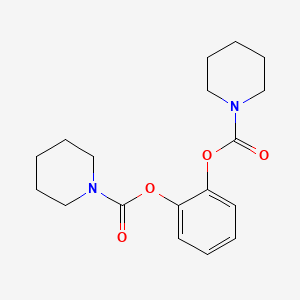
6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its role or use in various applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis
This involves discussing the chemical reactions that the compound undergoes. This could include its reactivity with various reagents, its role as a reactant or product in certain reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Research has been conducted on the synthesis of compounds related to 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one. For example, the synthesis of lakshminine, an oxoisoaporphine alkaloid, was achieved to facilitate biological testing of related compounds, including derivatives of quinolin-4(1H)-one (Castro-Castillo et al., 2010).
- Structural Derivatives : Studies have explored the synthesis of various structural derivatives of quinolin-4(1H)-one. For instance, the solid-phase synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, which are structurally related, has been reported (Mazurov, 2000).
Biological Activities and Applications
- Antiproliferative Activity : Some derivatives of quinolin-4(1H)-one have been tested for antiproliferative activity. For example, certain compounds exhibited marginal antiproliferative activity against human tumor cell lines (Castro-Castillo et al., 2010).
- Phototoxicity Studies : The photochemistry of fluorinated quinolone derivatives, including 6,8-difluoro variants, has been investigated. This research helps understand the phototoxicity of these compounds, which can be relevant in drug development (Fasani et al., 1999).
- Antimicrobial Activity : Studies have been conducted on the synthesis and antimicrobial potential of various quinolin-4(1H)-one derivatives. For example, novel pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antibacterial and antifungal activities (Holla et al., 2006).
- Anti-inflammatory Properties : Research on fluorine-substituted quinolin-4(1H)-one derivatives has shown potential for anti-inflammatory applications. This is important for the development of novel therapeutic agents (Sun et al., 2019).
Safety And Hazards
This involves discussing the safety and hazards associated with the compound. This could include its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanisms of action.
Propiedades
IUPAC Name |
6,8-difluoro-3-(3-methoxybenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c1-23-11-4-2-3-9(5-11)16(21)13-8-20-15-12(17(13)22)6-10(18)7-14(15)19/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQLXOUZIFZTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)

![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)

![1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2985365.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)oxirane-2-carboxamide](/img/structure/B2985366.png)
![5-Oxaspiro[2.4]heptan-4-one](/img/structure/B2985369.png)

![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2985374.png)